molecular formula C10H10O2 B120730 4-Methoxycinnamaldehyde CAS No. 24680-50-0

4-Methoxycinnamaldehyde

Cat. No. B120730
CAS RN: 24680-50-0
M. Wt: 162.18 g/mol
InChI Key: AXCXHFKZHDEKTP-NSCUHMNNSA-N
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Description

4-Methoxycinnamaldehyde is a compound that has been studied for its potential therapeutic applications. It is an active constituent of Agastache rugosa and has shown cytoprotective activity against respiratory syncytial virus (RSV) in a human larynx carcinoma cell line without being mediated by interferon . This compound has also been a subject of interest in the field of organic chemistry for its molecular structure and properties.

Synthesis Analysis

The synthesis of compounds related to 4-methoxycinnamaldehyde, such as 4-hydroxycinnamaldehydes, has been reported. These compounds are key intermediates in the biosynthesis and degradation of lignins and can be synthesized by coupling 4-hydroxycinnamic acids with N,O-dimethylhydroxylamine, followed by selective reduction . Additionally, amyl 4-hydroxy-3-methoxycinnamate, a derivative, has been prepared through direct esterification using ammonium ferric sulfate dodecahydrate as a catalyst .

Molecular Structure Analysis

The molecular structure of 4-methoxycinnamaldehyde and its derivatives has been characterized using various spectroscopic techniques. Vibrational spectral analysis using FT-IR and FT-Raman, as well as NMR spectroscopy, have been employed to determine the structure of related compounds like 4-hydroxy-3-methoxycinnamaldehyde . Quantum chemical calculations have been used to investigate charge distribution and to optimize bond lengths and angles, which are in good agreement with experimental results .

Chemical Reactions Analysis

The chemical reactivity of 4-methoxycinnamaldehyde derivatives has been explored through the synthesis of various compounds. For instance, 2-amino-6-methoxy-4H-benzo[h]chromene derivatives have been synthesized using microwave-assisted synthesis, starting from 4-methoxy-1-naphthol and reacting with aromatic aldehydes and malononitrile or ethyl cyanoacetate . The structures of these compounds were confirmed by spectral data.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxycinnamaldehyde and its derivatives have been studied to understand their stability and reactivity. For example, complexes of 4-methoxycinnamic acid with transition metal ions have been synthesized, and their magnetic properties and thermal decomposition processes have been analyzed . The study of 2-ethylhexyl 4-methoxycinnamate, a UVB filter, has provided insights into the isomerization process from the (E) to the (Z) isomer and its energetic stability using density functional theory .

Scientific Research Applications

Environmental Monitoring and Water Quality

4-Methoxycinnamate compounds have been identified in various water sources worldwide, indicating their prevalence and the need for effective monitoring. They are part of a group of substances closely monitored due to their environmental impact, as highlighted by Sousa et al. (2018), who emphasized the importance of understanding the occurrence of these compounds for maintaining water quality and environmental safety (Sousa et al., 2018).

Antimicrobial Activity

Compounds structurally related to 4-Methoxycinnamaldehyde, such as benzofuran and its derivatives, have shown significant potential as antimicrobial agents. This highlights the importance of these structures in drug discovery, particularly for developing novel antimicrobial agents to combat antibiotic resistance, as described by Hiremathad et al. (2015) (Hiremathad et al., 2015).

Environmental Impact of Sunscreen Ingredients

Concerns about the environmental effects of sunscreen ingredients, including compounds structurally similar to 4-Methoxycinnamaldehyde, have been raised. Studies have shown that these compounds, like Ethylhexyl methoxycinnamate (EHMC), can have toxicological effects on marine biota and raise concerns for human health, indicating the need for safer sunscreen formulations and the exploration of natural photoprotectors (da Silva et al., 2021).

Safety And Hazards

4-Methoxycinnamaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be used only in well-ventilated areas .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXHFKZHDEKTP-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID1044308
Record name (E)-4-Methoxycinnamaldehyde
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Molecular Weight

162.18 g/mol
Source PubChem
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Physical Description

Solid, White to yellowish crystals, spicy floral odour
Record name 3-(4-Methoxyphenyl)-2-propenal
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Record name p-Methoxycinnamaldehyde
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Boiling Point

160.00 °C. @ 3.00 mm Hg
Record name 3-(4-Methoxyphenyl)-2-propenal
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Solubility

insoluble in water; soluble in fats, moderately soluble (in ethanol)
Record name p-Methoxycinnamaldehyde
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Product Name

4-Methoxycinnamaldehyde

CAS RN

24680-50-0, 1963-36-6
Record name trans-4-Methoxycinnamaldehyde
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Record name 2-Propenal, 3-(4-methoxyphenyl)-
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Record name 2-Propenal, 3-(4-methoxyphenyl)-
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Record name (E)-4-Methoxycinnamaldehyde
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Record name trans-4-Methoxycinnamaldehyde
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Record name P-METHOXYCINNAMALDEHYDE
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Record name 3-(4-Methoxyphenyl)-2-propenal
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Melting Point

58 - 59 °C
Record name 3-(4-Methoxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
617
Citations
KC Wang, J San Chang, LC Chiang, CC Lin - Phytomedicine, 2009 - Elsevier
… In conclusion, 4-methoxycinnamaldehyde might be helpful to … , 4-methoxycinnamaldehyde could prevent viral entrance to inhibit the cytopathic effect of RSV. 4-Methoxycinnamaldehyde …
Number of citations: 51 www.sciencedirect.com
K Srisook, S Mankhong, N Chiranthanut… - Toxicology and Applied …, 2019 - Elsevier
Trans-4-methoxycinnamaldehyde (MCD) was isolated from the rhizomes of Etlingera pavieana (Pierre ex Gagnep.) RMSm. MCD shows anti-inflammatory effects. However, the …
Number of citations: 19 www.sciencedirect.com
K Jaisamak, P Iawsipo… - Proceedings of the 6th …, 2018 - scisoc.or.th
… Recently, the 4-methoxycinnamaldehyde or 4-MCA a bioactive compound isolated from the rhizome of E. pavieana (Zingiberaceae)[13], was shown to have cytotoxic effects on several …
Number of citations: 2 www.scisoc.or.th
E Roh, IY Jeong, H Shin, S Song, ND Kim… - The Journal of …, 2014 - core.ac.uk
The second messenger cAMP upregulates gene expression of microphthalmia-associated transcription factor (MITF) or tyrosinase in skin pigmentation (Busca and Ballotti, 2000). α-…
Number of citations: 16 core.ac.uk
K Srisook, C Malapong, P Sawai… - Journal of Applied …, 2021 - japsonline.com
… Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPSstimulated macrophages mediated through inactivation of NF-κB and JNK/ c-Jun signaling …
Number of citations: 1 japsonline.com
Z Gan, J Huang, J Chen, MF Nisar, W Qi - Journal of Food Quality, 2020 - hindawi.com
… e current study was aimed to develop a new derivative of cinnamaldehyde (4-methoxycinnamaldehyde) through the cross-hydroxyaldehyde condensation method with benzaldehyde …
Number of citations: 14 www.hindawi.com
VN Nesterov, TV Timofeeva, MY Antipin… - … Section C: Crystal …, 2000 - scripts.iucr.org
… In one case, a molecular complex, C 10 H 10 O 2 ·C 6 H 5 N 3 O 4 , of the starting products 4-methoxycinnamaldehyde and 2,4-dinitroaniline was found. X-ray analysis revealed …
Number of citations: 12 scripts.iucr.org
R Olstein, EFM Stephenson - Australian Journal of Chemistry, 1979 - CSIRO Publishing
… Similarly when attempts were made to extend the method to 4-methoxycinnamaldehyde (5) there was evidence that the epoxide (13) had undergone ring cleavage to the hydroxy …
Number of citations: 10 www.publish.csiro.au
T Liptaj, M Remko, J Polčin - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
1 H-NMR spectra of the following lignin model substances have been analyzed: cinnamaldehyde, 2-methoxycinnamaldehyde, 3-methoxycinnamaldehyde, 4-methoxycinnamaldehyde, 3…
Number of citations: 24 cccc.uochb.cas.cz
J Zhang, X **ng, J Zhang, J Chu, Z Li, Q Zhang… - Journal of Nanoparticle …, 2019 - Springer
… were added to 1 mL of methanol at room temperature, then added NaBH4 (1.8 mg, 0.05 mmol); the reaction started rapidly and was completed in 2 min, and 4-methoxycinnamaldehyde …
Number of citations: 2 link.springer.com

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